molecular formula C4H10N2O B1198625 4-Aminobutanamide CAS No. 3251-08-9

4-Aminobutanamide

Cat. No.: B1198625
CAS No.: 3251-08-9
M. Wt: 102.14 g/mol
InChI Key: WCVPFJVXEXJFLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobutanamide can be synthesized through several methods. One common approach involves the reduction of 4-nitrobutanamide using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-aminobutyric acid with ammonia under dehydrating conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound . Enzyme-catalyzed processes are also employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-aminobutanoic acid.

    Reduction: Reduction reactions can convert it to 4-aminobutanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: 4-Aminobutanoic acid.

    Reduction: 4-Aminobutanol.

    Substitution: Various substituted butanamides depending on the reagents used.

Scientific Research Applications

4-Aminobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-aminobutanamide involves its interaction with specific molecular targets. For instance, it can act as a precursor for the synthesis of neurotransmitters in the brain, influencing neural pathways and signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4-Aminobutanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-Aminobutanol: Similar structure but with a hydroxyl group instead of an amide group.

    2-Aminobutanamide: An isomer with the amino group attached to the second carbon atom.

Uniqueness: 4-Aminobutanamide is unique due to its specific placement of the amino group on the fourth carbon, which imparts distinct chemical properties and reactivity compared to its isomers and analogs .

Properties

IUPAC Name

4-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVPFJVXEXJFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186235
Record name Butanamide, 4-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3251-08-9
Record name 4-Aminobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyramide, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 4-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Aminobutanamide
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of deuterium-enriched 4-aminobutanamide in research?

A1: Deuterium-enriched compounds, like this compound-2,3,4-2H3, are valuable tools in scientific research. They can be used as internal standards in mass spectrometry for accurate quantification of this compound in biological samples []. Additionally, the presence of deuterium can alter the compound's metabolic rate, providing insights into its pharmacokinetic properties and potential for drug development [].

Q2: How is this compound synthesized, and are there methods for incorporating deuterium into its structure?

A2: this compound can be synthesized through various methods, including the reduction of 3-cyanopropanamides []. Importantly, deuterium can be incorporated into the molecule during synthesis. For example, reacting 3(2H)-pyridazinone with deuterium gas yields 1,4,5,6-tetrahydro-3(2H)-pyridazinone-4,5,6-2H3. Further reduction of this intermediate with Raney nickel and hydrogen produces this compound-2,3,4-2H3 [].

Q3: Is this compound found in nature, and if so, what is its biological relevance?

A3: Yes, this compound, also known as GABAMIDE, is a naturally occurring compound. It has been identified as a significant component of the sticky droplets in orb webs spun by the spider Zygiella atrica []. While its exact function in the web remains unclear, its presence alongside other compounds like putrescine and β-alaninamide suggests a potential role in prey capture or web integrity [].

Q4: this compound is structurally similar to γ-aminobutyric acid (GABA). Does this similarity translate to shared biological activity?

A4: While this compound shares structural similarities with the neurotransmitter GABA, research has focused on its potential as a chemokine receptor antagonist, particularly for CCR2 []. CCR2 plays a crucial role in inflammatory responses, and its antagonists, including those structurally derived from this compound, show promise in treating conditions like atherosclerosis and multiple sclerosis [].

Q5: What are the current limitations in our understanding of this compound, and what are potential future research directions?

A5: While this compound has been identified in natural sources and synthesized for various applications, there are still knowledge gaps. Further research is needed to fully elucidate its biological role in spider webs, particularly in relation to the other co-occurring compounds. Additionally, exploring the structure-activity relationship of this compound derivatives as CCR2 antagonists could lead to the development of more potent and selective therapeutic agents [].

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